Succinic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |
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InChI Key |
RINCXYDBBGOEEQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
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Molecular Formula |
C4H4O3 | |
| Record name | SUCCINIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7021287 | |
| Record name | Succinic anhydride | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |
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| Record name | 2,5-Furandione, dihydro- | |
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Boiling Point |
502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |
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Flash Point |
157 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |
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Density |
1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |
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Vapor Density |
3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |
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Vapor Pressure |
1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |
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Color/Form |
NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |
CAS No. |
108-30-5, 68412-02-2 | |
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Melting Point |
247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |
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Synthetic Methodologies and Sustainable Production of Succinic Anhydride
Chemo-Enzymatic and Biocatalytic Routes to Succinic Anhydride (B1165640) Precursors
The traditional production of succinic anhydride relies on petrochemical feedstocks, such as the hydrogenation of maleic anhydride. frontiersin.org However, there is a growing emphasis on bio-based production routes starting from renewable resources like glucose. wikipedia.org These biocatalytic and chemo-enzymatic approaches offer a more sustainable alternative by utilizing microorganisms and enzymes to produce succinic acid, the direct precursor to this compound.
Microbial fermentation is a key biocatalytic route for producing succinic acid. Several microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae, have been identified as efficient producers. wikipedia.orgresearchgate.net These organisms can convert sugars derived from biomass into succinic acid through various metabolic pathways. researchgate.net The primary pathways involved are the reductive branch of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt. frontiersin.orgwikipedia.org Some bacteria, particularly those found in the rumen of cattle, are naturally high producers of succinic acid. researchgate.net
Engineered microorganisms have shown significant potential for industrial-scale production. For instance, engineered Corynebacterium glutamicum has achieved industrial titers of succinic acid, reaching up to 146 g/L. researchgate.net The biocatalytic approach is attractive due to its potential for lower energy consumption and the ability to utilize waste streams as feedstocks. researchgate.net
Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical catalysis. One such approach involves the lipase-catalyzed ring-opening of this compound with glycidol, followed by further enzymatic esterification to produce diglycidyl succinate (B1194679). acs.org This method can be performed in solvent-free media, enhancing its green credentials. acs.org Another chemo-enzymatic strategy employs an NaBH4-induced reduction followed by esterification with this compound under basic conditions. nih.gov
Stoichiometric metabolic modeling is being used to evaluate and optimize different biocatalytic process variants for the conversion of C1 carbon compounds, like CO2, into succinic acid. researchgate.netnih.gov While challenges related to gas and photon transfer and metabolic activities remain, simulations suggest that with optimization, these bio-based routes can become economically competitive with traditional sugar-based fermentations. researchgate.netnih.gov
Table 1: Comparison of Succinic Acid Production Routes
| Feature | Petrochemical Route | Biocatalytic Route |
|---|---|---|
| Starting Material | Maleic anhydride (from n-butane/n-butenes) researchgate.net | Renewable feedstocks (e.g., glucose, biomass) wikipedia.orgahb-global.com |
| Key Process | Catalytic hydrogenation frontiersin.orgresearchgate.net | Microbial fermentation wikipedia.orgresearchgate.net |
| Typical Organisms | Not applicable | Actinobacillus succinogenes, Mannheimia succiniciproducens, engineered E. coli and S. cerevisiae wikipedia.orgresearchgate.net |
| Key Advantages | High conversion rates frontiersin.org | Use of renewable resources, potentially lower energy consumption, utilization of waste streams researchgate.netahb-global.com |
| Key Challenges | Reliance on fossil fuels, harsh reaction conditions frontiersin.orgahb-global.com | Separation and purification from fermentation broth, optimizing microbial efficiency researchgate.net |
Green Chemistry Principles in this compound Synthesis and Purification
The integration of green chemistry principles is paramount in modernizing this compound production. This involves utilizing renewable feedstocks, employing environmentally benign solvents and catalysts, and designing energy-efficient processes.
A significant advancement is the direct synthesis of this compound from bio-based furanic platform compounds like furoic acid, furfural, and furfuryl alcohol. researchgate.netnih.gov This process utilizes visible light-induced oxygenation with a photocatalyst, such as m-tetraphenyl porphyrin (H2TPP), and molecular oxygen as the oxidant. researchgate.netnih.gov This method boasts high conversion (99.9%) and selectivity (97.8%) at room temperature, highlighting its potential to replace traditional, more energy-intensive methods. researchgate.netnih.gov The key intermediate in this reaction is 5-hydroxy-2(5H)-furanone. researchgate.netnih.gov
The use of CO2 as a feedstock is another promising green approach. A chemo-enzymatic process has been developed for CO2 capture and its transformation into bis(cyclic carbonate) esters using this compound, glycidol, and CO2. acs.orgnih.gov This process operates in solvent-free media and combines biocatalysis with supported ionic liquid-based technologies. acs.org
Solvent selection plays a crucial role in the greenness of a process. Research has demonstrated the efficient and sustainable modification of cellulose (B213188) with this compound using a CO2-based switchable solvent system with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO. rsc.orgrsc.org This method allows for high degrees of substitution under mild conditions without the need for an additional catalyst. rsc.orgrsc.org Furthermore, micellar catalysis, which uses surfactants to create nano-reactors in water, offers an alternative to organic solvents for various chemical transformations, including those involving this compound derivatives. escholarship.org
Purification processes are also being re-evaluated through a green chemistry lens. Crystallization is a key method for recovering succinic acid from fermentation broths. nih.gov Optimizing parameters such as temperature, pH, and agitation speed can significantly improve the recovery yield. nih.gov For instance, lowering the temperature to 4°C and using a high agitation speed can enhance the crystallization of succinic acid. nih.gov
Process Intensification and Optimization in Industrial-Scale this compound Production
Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. Transitioning from batch to continuous processing is a key strategy in this area. pitt.edupitt.edu This shift can lead to reduced energy demand, lower resource consumption, and a smaller plant footprint. pitt.edu
For the production of this compound derivatives like polyisobutenyl this compound (PIBSA), understanding the reaction kinetics is crucial for a successful transition to continuous manufacturing. pitt.edu The synthesis of PIBSA involves a two-step mechanism: a fast, exothermic amination followed by a slower, endothermic dehydration step. pitt.edu
In the context of bio-production, optimizing fermentation conditions is critical for maximizing the yield of succinic acid. Factors such as glucose and yeast extract concentrations, temperature, pH, and agitation speed all influence the final product concentration. researchgate.net For example, in the fermentation of succinic acid by Actinobacillus succinogenes, pH, yeast extract concentration, and temperature were found to be the most influential factors. researchgate.net Response surface methodology (RSM) is a statistical tool used to optimize these parameters to achieve the highest possible degree of substitution in modification reactions, such as the esterification of starch with octenyl this compound (OSA). upm.edu.my
Scale-up from laboratory to industrial production presents its own set of challenges. Studies on the scale-up of succinic acid production by Mannheimia succiniciproducens have shown that it is possible to achieve similar product concentrations in larger fermentors without major issues by carefully controlling the process parameters. researchgate.net
Continuous production of this compound via the hydrogenation of maleic anhydride has been achieved using a trickle bed reactor. google.com A key innovation in this process is the splitting of the reaction liquid, with a portion being recycled back into the reactor after heat exchange. This approach effectively manages the strong exothermic nature of the reaction and improves the production capacity, achieving yields higher than 97.5%. google.com
Innovative Synthetic Strategies for Functionalized this compound Derivatives
The versatility of the this compound molecule lends itself to the synthesis of a wide array of functionalized derivatives with diverse applications.
One innovative strategy involves the C−H carbonylation of free carboxylic acids using a palladium(II) catalyst and a bidentate ligand, with molybdenum hexacarbonyl (Mo(CO)6) as a solid CO source. nih.gov This method provides a new route to synthesize various cyclic anhydrides, including this compound derivatives. nih.gov The resulting this compound products can then serve as versatile intermediates for introducing a range of functional groups at the β-position of the parent acid through decarboxylative functionalizations. nih.gov
Another novel approach is the enantioselective NHC-catalyzed β-protonation, which utilizes a cooperative catalyst system to convert aryl-oxobutenoates into highly enantioenriched succinate derivatives. researchgate.net Asymmetric hydrogenation of substituted maleic anhydrides catalyzed by a Rh/bisphosphine-thiourea catalyst (ZhaoPhos) also yields 3-substituted succinic anhydrides with excellent enantioselectivity. researchgate.net
The synthesis of polyisobutenyl succinic anhydrides (PIBSAs), important lubricant additives, is being optimized through catalyst engineering. acs.org Lewis acid catalysts like AlCl3 can lower the activation energy of the ene reaction between maleic anhydride and polyisobutylene. acs.org Researchers are also exploring Ru-based catalysts and using first-principles calculations and kinetic modeling to understand and improve catalyst performance. acs.org
Functionalized this compound derivatives are also being created through ring-opening co-polymerization with epoxides derived from renewable resources. anr.fr This organocatalytic approach offers a metal-free alternative to traditional methods for producing diverse polyesters with tunable properties. anr.fr Furthermore, this compound can be grafted onto polymer backbones like poly(lactic acid) (PLA) to create amine-responsive materials. mdpi.com
The reaction of maleic anhydride with unsaturated fatty acids like oleic acid is a well-established method for producing alkenyl succinic anhydrides (ASA), which are used as sizing agents and lubricants. rsc.org This maleinization reaction can be adapted to create water-dispersible nanocrystals by hydrolyzing the this compound ring to form hydrophilic carboxylic acid groups. rsc.org
Mechanistic Investigations and Reactivity Profiles of Succinic Anhydride
Ring-Opening Reactions of Succinic Anhydride (B1165640) with Nucleophilic Reagents
The strained five-membered ring of succinic anhydride readily undergoes cleavage upon reaction with a variety of nucleophiles. acs.org This fundamental reaction involves a nucleophilic acyl substitution where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and cleavage of the acyl-oxygen bond results in the ring-opened product. libretexts.orgresearchgate.net The reactivity towards different nucleophiles generally follows the order of nitrogen > oxygen. clockss.org
The alcoholysis of this compound results in the formation of a monoester, specifically a succinate (B1194679) derivative. wikipedia.org The reaction proceeds via nucleophilic attack of the alcohol on a carbonyl carbon of the anhydride. libretexts.org Kinetic studies on the alcoholysis of meso-cyclic anhydrides, such as cis-2,3-dimethyl this compound, in the presence of cinchona alkaloid catalysts, have provided significant mechanistic insights. pnas.org The reaction exhibits a first-order dependence on both the anhydride and the catalyst. pnas.org With respect to the alcohol, the kinetics can shift from first-order to zero-order when the alcohol is present in excess, which is consistent with a general base catalysis mechanism where the catalyst activates the alcohol by forming a hydrogen-bonded complex. pnas.org
The thermodynamics of esterification have also been investigated. For the esterification of succinic acid (the hydrolyzed form of the anhydride) with ethanol (B145695), the molality-based apparent equilibrium constant (K_m) was found to be strongly dependent on the concentration of both water and succinic acid, as well as on temperature. nih.gov Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been used to predict the activity coefficients of the reactants and products, which have a significant impact on determining the thermodynamic equilibrium constants. nih.gov The esterification of this compound with various phenols and cresols has been studied using heterogeneous acid clay catalysts, with the reaction following second-order rate kinetics. researchgate.net
Table 1: Kinetic Data for Catalyzed Alcoholysis of Substituted Succinic Anhydrides This table presents data on the parallel kinetic resolution of racemic 2-alkyl succinic anhydrides via alcoholysis catalyzed by (DHQD)2AQN, highlighting the enantiomeric excess (ee) and yield for the resulting hemiesters.
| Alkyl Group (R) in Anhydride | Alcohol | Product 1 (% Yield, % ee) | Product 2 (% Yield, % ee) | Reference |
|---|---|---|---|---|
| Methyl | n-Propanol | 36% Yield, 91% ee | 50% Yield, 71% ee | |
| Ethyl | n-Propanol | 38% Yield, 96% ee | 45% Yield, 82% ee | |
| n-Propyl | n-Propanol | 40% Yield, 98% ee | 41% Yield, 78% ee | |
| i-Propyl | n-Propanol | 38% Yield, 98% ee | 42% Yield, 66% ee | |
| Methyl | Trifluoroethanol | 40% Yield, 82% ee | 42% Yield, 80% ee |
The reaction of this compound with primary or secondary amines, known as aminolysis, yields amide products. libretexts.org This reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org The mechanism of aminolysis has been a subject of computational study. For the reaction between this compound and methylamine, a concerted mechanism is suggested to have a lower activation energy than a stepwise addition/elimination mechanism. acs.org However, the most favorable pathway was identified as a bifunctional acid-catalyzed stepwise mechanism, which involves the formation of an eight-membered ring in the transition state. acs.org
The reaction between this compound and ammonium (B1175870) chloride at high temperatures (around 200°C) yields succinimide, a cyclic imide. vaia.com The proposed mechanism involves an initial nucleophilic attack by ammonia (B1221849) on a carbonyl carbon, forming a tetrahedral intermediate. vaia.com This intermediate then undergoes rearrangement and dehydration to form the stable five-membered imide ring. vaia.com The high temperature is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization steps. vaia.com Kinetic studies of the reaction with amine-containing drugs like benzocaine (B179285) show that the process can be autocatalytic in its initial phase before being dominated by the amidation reaction, which follows second-order kinetics. researchgate.net
Table 2: Mechanistic Pathways for Aminolysis of this compound This table summarizes findings from computational studies on the different possible reaction pathways for the aminolysis of this compound with methylamine.
| Pathway | Description | Key Finding | Reference |
|---|---|---|---|
| Non-catalyzed Concerted | A single transition state where C-N bond formation and proton transfer occur simultaneously. | Lower activation energy than the non-catalyzed stepwise mechanism. | acs.org |
| Non-catalyzed Stepwise | Involves the formation of a tetrahedral intermediate followed by elimination. | Higher activation energy compared to the concerted pathway. | acs.org |
| Amine-catalyzed | A second amine molecule acts as a general base catalyst, facilitating proton transfer. | Involves asynchronous proton transfer. | acs.org |
| Acid-catalyzed | An acid catalyst (e.g., acetic acid) facilitates the reaction. | The most favorable pathway involves a bifunctional acid-catalyzed stepwise mechanism with an eight-membered ring transition state. | acs.org |
This compound reacts with water in a hydrolysis reaction to form succinic acid. chemicalbook.comwikipedia.org This process is relatively slow under neutral conditions but is accelerated by changes in pH and temperature. chemicalbook.comnih.gov The hydrolysis involves the nucleophilic attack of water on one of the carbonyl carbons, leading to ring-opening. researchgate.net The half-life for the hydrolysis of this compound has been estimated to be 4.3 minutes at 25°C. nih.gov Due to this moisture sensitivity, this compound should be stored in dry conditions. chemicalbook.com
In applications such as paper sizing with Alkenyl this compound (ASA), a derivative of this compound, hydrolysis is a critical factor. nih.govtappi.org The hydrolysis of ASA is rapid at alkaline pH, and higher temperatures also accelerate the degradation. nih.gov The hydrolyzed product, an alkenylsuccinic acid, is less effective for sizing. tappi.org Therefore, maintaining neutral or slightly acidic pH is crucial for the stability of ASA emulsions in industrial processes. nih.gov Studies comparing different ASA derivatives have shown that structural modifications can improve hydrolytic stability; for instance, ethyl oleate (B1233923) this compound (EOSA) was found to be more resistant to hydrolysis in aqueous emulsions than conventional ASA. tappi.org The hydrolysis rate constant of EOSA at pH 7 was approximately one-fourth that of a standard commercial ASA. tappi.org
Table 3: Hydrolysis of this compound Derivatives in Emulsion This table shows the percentage of the this compound group remaining after a certain period for different derivatives, indicating their relative hydrolytic stability at different pH levels.
| Anhydride Derivative | pH | Time (hours) | % Anhydride Remaining | Reference |
|---|---|---|---|---|
| C16-ASA (Commercial) | 7 | 6 | ~20% | tappi.org |
| EOSA | 7 | 6 | ~60% | tappi.org |
| C18-ASA | 7 | 6 | ~25% | tappi.org |
| C16-ASA (Commercial) | 9 | 2 | ~10% | tappi.org |
| EOSA | 9 | 2 | ~20% | tappi.org |
| C18-ASA | 9 | 2 | ~15% | tappi.org |
Aminolysis Pathways and Amide Formation from this compound
This compound in Heterocyclic Compound Synthesis
This compound is a valuable precursor in the synthesis of various heterocyclic compounds. Its reaction with Schiff bases in dry benzene (B151609) can lead to the formation of seven-membered heterocyclic rings, specifically 1,3-oxazepine derivatives. connectjournals.com This reaction demonstrates the utility of this compound as a building block for constructing larger, more complex ring systems. connectjournals.com
Furthermore, this compound is employed in formal cycloaddition reactions with imines to produce γ-lactams, which are core structures in many biologically active molecules. nih.gov Substituted succinic anhydrides, such as those with electron-withdrawing groups, react with imines, often with high diastereoselectivity, to yield carboxylic acid-appended γ-lactams. nih.gov These products can then undergo further diversification reactions. nih.gov For instance, the reaction of this compound with primary amines can lead to N-alkyl-substituted succinimides, which are themselves versatile intermediates for further heterocyclic transformations. clockss.org
Electrophilic Activation and Substitution Reactions Involving this compound
While this compound typically acts as an electrophile, it can be further activated under strongly acidic conditions. In superacidic media like FSO₃H-SbF₅-SO₂ClF, this compound undergoes ring-opening to form a highly reactive acylium–carboxonium dication. beilstein-journals.org This species is considered a "superelectrophile" due to its enhanced dicationic character, making it significantly more reactive than a standard acylium ion. beilstein-journals.org This superelectrophilic activation allows this compound to participate in reactions with very weak nucleophiles.
A classic example of an electrophilic substitution reaction involving this compound is the Friedel-Crafts acylation. In this reaction, the anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group onto the aromatic ring. This reaction is a key step in the industrial synthesis of the drug Fenbufen. wikipedia.org
Catalytic Influences on this compound Transformations: Activation and Selectivity
Catalysts play a crucial role in controlling the rate and selectivity of reactions involving this compound. In alcoholysis reactions, chiral catalysts such as modified cinchona alkaloids are used to achieve high enantioselectivity in the desymmetrization of meso-anhydrides or the kinetic resolution of racemic anhydrides. pnas.orgacs.org The mechanism often involves the catalyst acting as a general base, activating the alcohol for nucleophilic attack. pnas.org Imidazole and histidine derivatives have also been shown to catalyze the esterification of alcohols with this compound, proceeding through a rate-determining concerted nucleophilic substitution. rsc.orgacs.org
In aminolysis, both general base catalysis by a second amine molecule and general acid catalysis have been investigated computationally, with the latter showing the most favorable reaction pathway. acs.org For industrial processes, the catalytic hydrogenation of maleic anhydride is a primary route to produce this compound. wikipedia.orgresearchgate.netrsc.org Transition metal catalysts based on nickel, palladium, and copper are often employed for this transformation. rsc.org Additionally, novel catalytic systems are being developed for the sustainable production of this compound from renewable biomass sources, such as the photocatalytic oxidation of furans using metalloporphyrins or the carbonylation of acrylic acid using cobalt catalysts. rsc.orgacs.orgresearchgate.net
Asymmetric and Stereoselective Conversions Utilizing this compound
This compound and its derivatives are versatile building blocks in asymmetric synthesis, enabling the stereocontrolled construction of a variety of chiral molecules. Key strategies include the enantioselective desymmetrization of meso-succinic anhydrides and diastereoselective reactions involving the anhydride core. These transformations provide access to valuable chiral synthons such as γ-keto acids, hemiesters, and highly substituted γ-lactams.
Enantioselective Desymmetrization of meso-Succinic Anhydrides
The desymmetrization of prochiral meso-succinic anhydrides via enantioselective ring-opening is a powerful method for generating chiral molecules with multiple stereocenters. This has been achieved using both organocatalysis and transition-metal catalysis.
Organocatalytic Alcoholysis:
A highly effective method for the desymmetrization of meso-anhydrides is the enantioselective alcoholysis catalyzed by modified Cinchona alkaloids. acs.orgunits.it These organic catalysts act as chiral Lewis bases, activating the anhydride towards nucleophilic attack by an alcohol. Research has shown that dimeric Cinchona alkaloids, such as (DHQD)₂AQN , are particularly effective. acs.orgpnas.org The reaction exhibits broad substrate scope, accommodating monocyclic, bicyclic, and tricyclic anhydrides, and generally provides high yields and excellent enantioselectivities. acs.orgrsc.org For instance, the methanolysis of 2,3-dimethylthis compound catalyzed by (DHQD)₂AQN in ether at -20 °C yields the corresponding hemiester with 98% enantiomeric excess (ee). acs.org Bifunctional catalysts incorporating a thiourea (B124793) moiety alongside the Cinchona alkaloid have also been developed, allowing for low catalyst loadings (1 mol%) at room temperature while maintaining high yields and enantioselectivities (>90% ee). researchgate.net
| Anhydride Substrate | Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 2,3-Dimethylthis compound | (DHQD)₂AQN (5 mol%) | Methanol | Toluene | RT | ~100 | 85 |
| 2,3-Dimethylthis compound | (DHQD)₂AQN (5 mol%) | Methanol | Ether | -20 | ~100 | 98 |
| cis-Cyclopentane-1,2-dicarboxylic anhydride | (DHQD)₂AQN (5 mol%) | Methanol | Ether | -20 | 98 | 95 |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | Thiourea-Cinchona Catalyst (1 mol%) | Methanol | MTBE | RT | 98 | 96 |
| meso-2,4-Dimethylglutaric anhydride | Thiourea-Cinchona Catalyst (1 mol%) | Methanol | MTBE | RT | 99 | 95 |
Transition-Metal Catalyzed Alkylative Desymmetrization:
The enantioselective addition of carbon-based nucleophiles to meso-succinic anhydrides offers a direct route to chiral γ-keto acids.
Palladium Catalysis: A notable example is the palladium-catalyzed asymmetric arylation using diorganozinc reagents. rhhz.net In the presence of a chiral phosphine (B1218219) ligand such as (R,S)-JOSIPHOS , various meso-succinic anhydrides react with diphenylzinc at room temperature to afford the corresponding keto acids in high yields and with excellent enantioselectivity (up to 97% ee). rhhz.net
Nickel/Photoredox Dual Catalysis: A modern approach involves a dual catalytic system combining nickel and a photoredox catalyst. nih.govresearchgate.netnih.gov This method enables the enantioselective desymmetrization of meso-succinic anhydrides with benzyl (B1604629) trifluoroborates. nih.gov The reaction is catalyzed by a nickel complex with a chiral diamine ligand, such as a (4R,5S)-3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indol-4-yl)amine derivative , in conjunction with an iridium-based photocatalyst. This system tolerates a range of electronically and sterically diverse trifluoroborates and provides access to enantioenriched keto-acids. nih.govnih.gov
| Anhydride Substrate | Catalyst System | Nucleophile | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride | 5 mol% Pd(OAc)₂ / 5.5 mol% (R,S)-JOSIPHOS | Diphenylzinc | Toluene | 85 | 95 |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | 5 mol% Pd(OAc)₂ / 5.5 mol% (R,S)-JOSIPHOS | Diphenylzinc | Toluene | 89 | 94 |
| Bicyclic Anhydride 1 | NiBr₂·diglyme / Chiral Ligand / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Potassium benzyltrifluoroborate | DMF | 77 | 91 |
| Cyclopentyl this compound | NiBr₂·diglyme / Chiral Ligand / Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Potassium benzyltrifluoroborate | DMF | 72 | 92 |
Diastereoselective Reactions
The reaction of this compound and its derivatives with imines, known as the Castagnoli-Cushman reaction, is a cornerstone for the diastereoselective synthesis of polysubstituted γ-lactams (2-pyrrolidinones). mdpi.comresearchgate.netcolab.ws The stereochemical outcome of this reaction can be controlled with high precision, often by using substituted or chiral versions of the reactants.
The reaction mechanism is believed to proceed through the enol or enolate form of the anhydride, which undergoes a Mannich-type addition to the imine, followed by a transannular acylation to form the lactam ring. nih.gov The use of succinic anhydrides bearing an electron-withdrawing group, such as a cyano group (cyanothis compound ), significantly enhances reactivity, allowing the reaction to proceed smoothly at room temperature. nih.govnih.gov
High levels of diastereoselectivity can be achieved by employing chiral components. For instance, the reaction of enantiomerically pure alkyl-substituted cyanosuccinic anhydrides with achiral imines proceeds with excellent diastereoselectivity, creating three contiguous stereocenters with high fidelity. nih.gov The stereogenic center on the anhydride is preserved, providing a reliable route to enantiomerically pure, highly substituted γ-lactams. nih.gov Similarly, using chiral imines derived from chiral amines can also direct the stereochemical course of the reaction.
| Anhydride Substrate | Imine (R¹-CH=N-R²) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Methyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 98 | 94:6 |
| Methyl-cyanothis compound | R¹ = 4-MeO-C₆H₄, R² = Benzyl | Toluene | 82 | 95:5 |
| Isobutyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 95 | 95:5 |
| Benzyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 99 | >95:5 |
| Phenyl-cyanothis compound | R¹ = 4-Cl-C₆H₄, R² = Benzyl | Toluene | 99 | >95:5 |
These stereoselective transformations underscore the importance of this compound as a privileged scaffold in modern organic synthesis, providing efficient and controlled access to complex, stereochemically rich structures.
Succinic Anhydride in Polymer Science and Advanced Materials Engineering
Polycondensation Reactions of Succinic Anhydride (B1165640) for Biodegradable Polymer Synthesis
The susceptibility of the ester linkages to hydrolysis makes polymers derived from succinic anhydride prime candidates for biodegradable materials. Polycondensation, a step-growth polymerization mechanism, is a primary route for synthesizing these polymers.
Synthesis and Characterization of this compound-Based Polyesters
The ring-opening polymerization of this compound with diols is a common method for producing biodegradable polyesters. The reaction proceeds via the opening of the anhydride ring by the hydroxyl groups of the diol, leading to the formation of ester bonds and the generation of a carboxylic acid group, which can then react with another diol molecule.
Unsaturated polyester (B1180765) resins with a high bio-based content have been successfully synthesized by reacting succinic acid (derived from this compound) with ethylene (B1197577) glycol or poly(ethylene glycol) and maleic anhydride. mdpi.comdntb.gov.ua The structure and properties of these resins can be tailored by adjusting the molar ratios of the monomers. mdpi.com For instance, increasing the amount of maleic anhydride incorporated into the polyester backbone has been shown to increase the viscosity of the resulting resin. mdpi.com Characterization techniques such as ¹H NMR and FTIR spectroscopy are used to confirm the structure of the synthesized polyesters, with signals corresponding to the methylene (B1212753) protons of succinic acid and the protons of the double bond from maleic acid being key indicators. mdpi.com
The synthesis of poly(butylene succinate) (PBS), a commercially significant biodegradable polyester, can be achieved through the polycondensation of 1,4-butanediol (B3395766) and this compound. techscience.com Catalysts, such as various bismuth-based compounds, can be employed to facilitate the reaction and achieve high molecular weight polymers. techscience.com Enzymatic catalysis, using lipases like Novozym-435, presents a greener alternative for the synthesis of high molecular weight PBS. techscience.com
Furthermore, copolyesters of succinic acid and isosorbide (B1672297) have been synthesized, with the glass transition temperature (Tg) of the resulting polymers increasing with a higher molar percentage of isosorbide. mdpi.com The table below summarizes key findings from the synthesis of various this compound-based polyesters.
Table 1: Synthesis and Properties of this compound-Based Polyesters
| Diol/Polyol | Co-monomer (if any) | Catalyst/Method | Resulting Polymer | Key Findings |
|---|---|---|---|---|
| Ethylene glycol, Poly(ethylene glycol) | Maleic anhydride | - | Unsaturated Polyester Resin | Viscosity increases with higher maleic anhydride content. mdpi.com |
| 1,4-Butanediol | - | Bismuth-based catalysts, Novozym-435 | Poly(butylene succinate) (PBS) | High molecular weight PBS can be achieved. techscience.com |
| Isosorbide | - | - | Poly(isosorbide succinate) | Tg increases with higher isosorbide content. mdpi.com |
Polyimide and Polyamide Formation Incorporating this compound Moieties
This compound and its derivatives are also valuable monomers in the synthesis of polyimides and polyamides, which often exhibit excellent thermal stability and mechanical properties. rsc.org The classic synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a poly(amic acid) intermediate, which is then thermally or chemically cyclized to the final polyimide. rsc.orggoogle.com
A novel aliphatic dianhydride, 2,2′-(1,4-piperazinediyl)-dithis compound, has been used to synthesize a series of fully aliphatic polyimides. researchgate.net These polyimides demonstrated good solubility in common polar organic solvents and the resulting films were nearly colorless and highly flexible. researchgate.net The thermal stability, with temperatures of 10% weight loss ranging from 299–418 °C, and mechanical properties, with tensile strengths of 54–72 MPa, highlight the potential of these materials. researchgate.net
Poly(ester imide)s, which combine the desirable properties of both polyesters and polyimides, can also be synthesized using this compound-derived monomers. rsc.org One-pot synthesis methods have been developed for imide-containing polyesters, where the reaction of amino diols, dicarboxylic acids, and this compound derivatives leads to polymers with a range of glass transition temperatures (33.5 to 115.4 °C) and high thermal stability. rsc.org Similarly, poly(ester amide)s with a periodic sequence of ester and amide units can be synthesized from dimethyl succinate (B1194679) (a derivative of this compound), a diol, and a diamine. fraunhofer.de These materials exhibit high thermal stability comparable to the homopolyester, poly(butylene succinate). fraunhofer.de
Surface Modification and Functionalization of Polymeric Materials with this compound
The reactivity of this compound makes it an excellent agent for modifying the surfaces of various polymeric materials, thereby altering their properties such as hydrophilicity, adhesion, and biocompatibility.
A mild photochemical process has been developed to introduce this compound groups onto the surface of polyethylene (B3416737) films. acs.org These surface-bound anhydride groups can then be readily converted to other functional groups like acids, esters, or amides through reactions with water, amines, or polyethylene glycol (PEG). acs.org This functionalization leads to a more hydrophilic surface, as evidenced by a decrease in the water contact angle. acs.org The depth of this functionalization can be controlled, with reaction depths of approximately 20 Å being reported. acs.org
Similarly, this compound has been used to functionalize syndiotactic polystyrene via a Friedel–Crafts acylation reaction, introducing polar functional groups that can improve the surface properties of the polymer. researchgate.net The grafting of this compound onto poly(lactic acid) (PLA) has also been explored to create amine-responsive materials for applications such as food-based sensors. mdpi.com
Cellulose (B213188) nanocrystals (CNCs), derived from microcrystalline cellulose, have been surface-modified with this compound to improve their compatibility with hydrophobic polymer matrices like poly(butylene succinate) (PBS). sci-hub.septmk.net The esterification reaction introduces carboxylic groups onto the CNC surface, leading to improved dispersion within the PBS matrix and enhanced properties of the resulting nanocomposites. sci-hub.se Lignin (B12514952), an abundant natural polymer, can also be functionalized with this compound to create building blocks for bio-based thermosetting polyester coatings with improved thermal stability and film-forming ability. researchgate.netpolimi.it
Table 2: Surface Modification of Polymers with this compound
| Polymer Substrate | Modification Method | Resulting Functionality | Key Outcome |
|---|---|---|---|
| Poly(ethylene) | Photochemical process | This compound groups | Increased hydrophilicity, further functionalization possible. acs.org |
| Syndiotactic polystyrene | Friedel–Crafts acylation | This compound groups | Introduction of polar functional groups. researchgate.net |
| Poly(lactic acid) | Grafting | This compound groups | Amine-responsive material. mdpi.com |
| Cellulose Nanocrystals | Esterification | Carboxylic acid groups | Improved compatibility with hydrophobic polymers. sci-hub.septmk.net |
| Lignin | Esterification | Carboxylic acid groups | Precursor for bio-based thermosets. researchgate.netpolimi.it |
This compound as a Cross-Linking Agent in Polymer Networks and Resins
The ability of the anhydride ring to open and react with various functional groups makes this compound an effective cross-linking agent, enhancing the mechanical properties and thermal stability of polymer networks and resins. blitchem.combarentz-na.com
In epoxy resin systems, this compound acts as a hardener through a ring-opening reaction with the epoxy groups, forming a cross-linked network with high-temperature and chemical resistance. blitchem.combroadview-tech.com This makes it suitable for applications such as electronic packaging and insulating coatings. blitchem.com Dodecenyl this compound (DDSA), a liquid derivative, is used as a hardener for epoxy resins, imparting superior mechanical and electrical properties, as well as enhanced flexibility and toughness to the cured material. broadview-tech.com
This compound can also be used to cross-link epoxidized natural rubber (ENR), forming dynamic ester bonds through the reaction of the anhydride with the epoxy groups on the rubber backbone. acs.org The resulting cross-linked ENR demonstrates excellent mechanical properties, with tensile strengths reaching up to 17.85 MPa without the need for fillers, as well as shape memory and recyclability. acs.org
Furthermore, bio-based hyperbranched cross-linkers have been synthesized from the esterification of glycerol (B35011) with this compound. rsc.org These carboxyl-terminated hyperbranched molecules can effectively cross-link epoxidized soybean oil (ESO) to produce fully bio-based thermosetting resins with enhanced mechanical properties. rsc.org The use of these this compound-based cross-linkers has been shown to significantly increase the tensile strength and elongation at break of the resulting films. rsc.org
Development of Bio-Based and Sustainable Materials from this compound
The production of succinic acid, the precursor to this compound, from renewable biomass resources through fermentation processes has positioned it as a key platform chemical for the development of sustainable polymers. fraunhofer.deroquette.comchemarkconsulting.netahb-global.com This bio-based succinic acid can serve as a direct replacement for its petroleum-derived counterpart in various applications, significantly reducing the environmental footprint of the resulting materials. roquette.com
Bio-based succinic acid is a crucial monomer for the production of polybutylene succinate (PBS), a biodegradable plastic that can be used in packaging, disposable tableware, and agricultural films. ahb-global.com The use of bio-based succinic acid and bio-based 1,4-butanediol (which can also be derived from succinic acid) allows for the production of a fully green and sustainable PBS. techscience.comahb-global.com
The development of organocatalysis for the ring-opening polymerization of this compound derivatives and epoxides derived from renewable resources is another promising avenue for creating sustainable polyesters. anr.fruniversite-paris-saclay.fr This approach aims to replace traditional metal-based catalysts with more environmentally friendly alternatives. anr.fr Research is ongoing to synthesize various bio-based epoxides from sources like eugenol, geraniol, and furfural, and to copolymerize them with this compound derivatives. anr.fruniversite-paris-saclay.fr
Lignin, a major component of lignocellulosic biomass, can be functionalized with this compound to create reactive precursors for lignin-based polyester materials. polimi.it This approach not only utilizes an abundant renewable resource but also leads to materials with improved properties, such as enhanced thermal stability and hydrophobicity, making them suitable for applications like coatings and adhesives. polimi.it
Biomedical and Pharmaceutical Polymer Applications Derived from this compound Precursors
The biocompatibility and biodegradability of polymers derived from this compound make them highly attractive for a range of biomedical and pharmaceutical applications. researchgate.netd-nb.info The degradation product, succinic acid, is a natural metabolite in the human body, which minimizes concerns about toxicity. nih.gov
Poly(ester-anhydride)s based on succinic acid have been investigated for use in drug delivery systems. researchgate.netresearchgate.netvot.pl These polymers can be formulated into microspheres for the controlled release of drugs. researchgate.netresearchgate.net The degradation rate of these polymers can be tuned by copolymerizing this compound with other dicarboxylic acids, allowing for the design of delivery systems with specific release profiles. researchgate.net For instance, photo-crosslinked poly(ester anhydride) networks have been developed for pH-sensitive drug release, with potential applications in colon-targeted drug delivery. nih.gov
This compound-based polyesters have also been explored for tissue engineering applications. ontosight.ai For example, a polymer synthesized from castor oil, glycerol, and this compound has been investigated for use as a scaffold material due to its biodegradability and biocompatibility. ontosight.ai Furthermore, functional polyesters derived from this compound and containing pendant allyl groups can be synthesized. researchgate.netvot.pl These allyl groups can be subsequently oxidized to create polyester-epoxy resins that have potential use in the preparation of biodegradable bone implants. researchgate.netvot.pl
Copolymers of succinic acid have also been conjugated with other biocompatible polymers, such as Pluronic, to create materials for intracellular drug delivery. d-nb.infonih.gov These conjugates have shown excellent interaction with cell plasma membranes and low cytotoxicity. d-nb.infonih.gov
Table 3: Biomedical and Pharmaceutical Applications of this compound-Derived Polymers
| Polymer Type | Specific Application | Key Feature |
|---|---|---|
| Poly(ester-anhydride)s | Controlled drug delivery (microspheres) | Tunable degradation rate. researchgate.netresearchgate.netvot.pl |
| Photo-crosslinked Poly(ester anhydride)s | pH-sensitive drug release | Slow degradation in acidic conditions, faster in neutral pH. nih.gov |
| Castor oil-glycerol-succinic anhydride polymer | Tissue engineering scaffolds | Biodegradable and biocompatible. ontosight.ai |
| Functional polyesters with pendant allyl groups | Biodegradable bone implants | Can be converted to polyester-epoxy resins. researchgate.netvot.pl |
Applications of Succinic Anhydride in Fine Chemicals and Catalysis
Succinic Anhydride (B1165640) as a Synthon for Pharmaceutical Intermediates and APIs
Succinic anhydride is a pivotal synthon in the pharmaceutical industry, contributing to the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. markwideresearch.comwikipedia.org Its ability to introduce a four-carbon chain with terminal carboxylic acid functionality through ring-opening reactions is a key feature in drug design and synthesis. wikipedia.org
The derivatization of bioactive molecules with this compound is a common strategy to modify their physicochemical properties, such as solubility and bioavailability. blitchem.com The reaction of this compound with alcohols or amines on a drug molecule forms a hemisuccinate ester or amide, respectively. This introduces a carboxylic acid group, which can then be used to form salts, improving water solubility.
A notable example is in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where this compound is a key starting material. researchgate.net Another application involves the lipase-catalyzed kinetic resolution of racemic alcohols, where this compound acts as an acylating agent, leading to the separation of enantiomers crucial for the synthesis of enantiopure drugs. acs.orgresearchgate.net
N-succinyl chitosan (B1678972) (SCS): Chitosan derivatization with this compound yields N-succinyl chitosan, which exhibits enhanced hydrophilicity and water solubility across a range of pH values compared to unmodified chitosan. researchgate.net
Synthesis of 2SC Peptides and Proteins: A rapid and efficient method for the succination of thiol compounds, including cysteine derivatives and proteins, utilizes maleic anhydride, which is structurally related to this compound, to produce S-(2-succino)cysteine (2SC) containing molecules. mdpi.comnih.gov
This compound plays a significant role in the construction of advanced drug precursors. It is used to create more complex molecular scaffolds that are later elaborated into the final API. For instance, it is a precursor in the synthesis of fenbufen, an anti-inflammatory drug, through a Friedel-Crafts acylation reaction. wikipedia.org Furthermore, it is listed as an intermediate in the synthesis of a variety of drugs including haloperidol, oxaprozin, and many others. wikipedia.org
The following table highlights some of the drugs where this compound is utilized in their synthesis:
| Drug | Therapeutic Class |
| Fenbufen | Anti-inflammatory |
| Haloperidol | Antipsychotic |
| Oxaprozin | Anti-inflammatory |
| Piretanide | Diuretic |
| Cinazepam | Anxiolytic |
| Ibutilide | Antiarrhythmic |
| Artesunate | Antimalarial |
| Suxibuzone | Anti-inflammatory |
Data sourced from Wikipedia. wikipedia.org
Synthetic Routes to Bioactive Molecules via this compound Derivatization
Utilization of this compound in Agrochemical Synthesis and Formulation
In the agrochemical sector, this compound and its derivatives are used in the synthesis of pesticides and plant growth regulators. blitchem.comontosight.aianhuisunsingchem.com The introduction of a succinyl group can enhance the biological activity or modify the physical properties of the active compound for better formulation. google.com Alkenyl succinic anhydrides, derived from maleic anhydride, are used as surfactants and adjuvants in agrochemical formulations, for example, with herbicides like glyphosate. google.com
This compound in the Derivatization of Reagents for Analytical and Diagnostic Purposes
This compound is employed in the derivatization of molecules for analytical and diagnostic applications. This process can improve the detectability of an analyte or facilitate its separation. For example, this compound can be used to introduce a carboxyl group onto a molecule, which can then be labeled with a fluorescent tag for detection in assays. researchgate.net
In metabolomics, isotopically labeled this compound, such as ¹³C₄-succinic anhydride, is used to derivatize metabolites for analysis by mass spectrometry. scripps.edu This labeling strategy allows for accurate relative quantitation of metabolites in biological samples. scripps.edu Furthermore, this compound can be used to functionalize surfaces, such as those on a chip, for various analytical purposes.
Heterogeneous and Homogeneous Catalytic Systems for this compound Conversions
Both heterogeneous and homogeneous catalysts are employed for the conversion of this compound and its precursors. Industrially, this compound is primarily produced by the catalytic hydrogenation of maleic anhydride. wikipedia.orgfengchengroup.com
Homogeneous Catalysis: Homogeneous catalysts, such as bimetallic systems like [(CITPP)Al(THF)₂]⁺[Co(CO)₄]⁻, have been shown to be effective in the double carbonylation of epoxides to produce succinic anhydrides. researchgate.net These reactions proceed in two stages: the initial carbonylation of the epoxide to a β-lactone, followed by a second carbonylation to the this compound. researchgate.net While highly active and selective, the separation and recycling of homogeneous catalysts can be challenging. google.com
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, heterogeneous catalysts have been developed. These catalysts, where the active catalytic species is immobilized on a solid support, offer easier separation from the reaction products and potential for reuse. google.comrsc.org For instance, the hydrogenation of maleic anhydride to this compound can be carried out over heterogeneous catalysts like Raney nickel or Pd/C. google.com Another example is the use of a solid Pd/Al₂O₃ catalyst for the conversion of fumarate (B1241708) to succinate (B1194679). rsc.org
The following table summarizes some catalytic systems used for reactions involving this compound and related compounds:
| Reaction | Catalyst Type | Catalyst Example |
| Hydrogenation of Maleic Anhydride | Heterogeneous | Raney Nickel, Pd/C google.com |
| Double Carbonylation of Epoxides | Homogeneous | [(CITPP)Al(THF)₂]⁺[Co(CO)₄]⁻ researchgate.net |
| Conversion of Fumarate to Succinate | Heterogeneous | Pd/Al₂O₃ rsc.org |
Advanced Organic Synthesis Strategies Leveraging this compound as a Core Building Block
This compound serves as a versatile C4 building block in advanced organic synthesis, enabling the construction of complex molecular architectures. rsc.org Its reactivity allows for its incorporation into multi-step syntheses to create a variety of functionalized molecules. solubilityofthings.com
One strategy involves the use of this compound in annulation reactions to form heterocyclic scaffolds. For example, a modular and scalable approach remodels 3-methylglutaric anhydride, a derivative of this compound, into highly substituted 2-oxopiperidines. nih.gov This method relies on the stereocontrolled reaction of 1,3-azadienes with the anhydride. nih.gov
Furthermore, diversity-oriented synthesis (DOS) strategies can employ this compound as a starting point to generate libraries of structurally diverse compounds for biological screening. nih.gov The ability to readily introduce functionality through the anhydride ring makes it an attractive component in the modular assembly of complex molecules. nih.gov
Biochemical and Biological Research Perspectives on Succinic Anhydride Analogues
Metabolic Roles of Succinate (B1194679) and Related Anhydride (B1165640) Species in Biological Systems
Succinate, the deprotonated form of succinic acid, is a critical intermediate in central metabolism, most notably in the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle. wikipedia.orgcreative-proteomics.comnih.gov This cycle is a fundamental metabolic pathway for the generation of chemical energy in the form of ATP under aerobic conditions. nih.govnih.gov In the TCA cycle, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), which is also a component of the mitochondrial electron transport chain (Complex II). wikipedia.orgcreative-proteomics.comnih.gov This dual role places succinate at a crucial junction between cellular energy production and biosynthetic processes. wikipedia.org
Beyond its canonical role in the TCA cycle, succinate is involved in several other metabolic pathways. It can be produced through the reductive branch of the TCA cycle, particularly under anaerobic or hypoxic conditions. wikipedia.orgnih.gov Furthermore, pathways such as the glyoxylate (B1226380) cycle and glutamine-dependent anaplerosis can contribute to succinate pools. wikipedia.orgnih.gov The accumulation of succinate can occur under hypoxic conditions due to the reduced activity of the oxygen-dependent SDH. nih.gov This accumulated succinate can act as a signaling molecule, influencing cellular processes like the stabilization of hypoxia-inducible factor-1α (HIF-1α), which in turn regulates inflammatory responses. wikipedia.orgnih.gov
While succinic anhydride itself is not a direct intermediate in these core metabolic pathways, its corresponding diacid, succinate, is central to cellular function. The anhydride form is primarily encountered in industrial and laboratory settings for chemical synthesis and modifications. However, the metabolic pathways that produce its precursor, succinic acid, are of immense interest for biotechnological applications.
Table 1: Key Metabolic Pathways Involving Succinate
| Pathway | Role of Succinate/Succinic Acid | Key Enzymes | Cellular Condition |
| Tricarboxylic Acid (TCA) Cycle | Intermediate | Succinyl-CoA synthetase, Succinate dehydrogenase (SDH) | Aerobic |
| Reductive TCA Cycle | End product | Fumarate reductase | Anaerobic/Hypoxic |
| Glyoxylate Cycle | Net production of succinate from acetyl-CoA | Isocitrate lyase, Malate synthase | In plants, bacteria, fungi |
| Glutamine-dependent Anaplerosis | Replenishment of TCA cycle intermediates | Glutaminase, Glutamate dehydrogenase | High metabolic activity |
| GABA Shunt | Alternative route for GABA metabolism | Succinate-semialdehyde dehydrogenase | Neuronal tissue |
Enzymatic Interconversions and Biotransformations Involving Succinic Acid Derivatives
The enzymatic conversions centered around succinic acid are fundamental to cellular metabolism. The primary enzymes involved are succinate dehydrogenase (SDH) and succinyl-CoA synthetase. SDH, a component of both the TCA cycle and the electron transport chain, catalyzes the oxidation of succinate to fumarate. wikipedia.orgnih.gov Conversely, succinyl-CoA synthetase is responsible for the reversible reaction converting succinyl-CoA to succinate, coupled with the synthesis of a nucleoside triphosphate (ATP or GTP). creative-proteomics.comnih.gov
In the context of biotransformations for industrial applications, enzymes are utilized to produce succinic acid and its derivatives. For instance, lipase-catalyzed reactions have been explored for the acylation of alcohols using this compound to produce succinate esters. rsc.org This enzymatic approach offers high stereospecificity, which is crucial for the synthesis of chiral compounds. acs.org For example, the enzyme-catalyzed hydrolysis of substituted succinate diesters has been employed to produce homochiral succinic acid derivatives with high enantiomeric excess. acs.org
Table 2: Examples of Enzymatic Reactions Involving Succinic Acid Derivatives
| Enzyme | Substrate | Product | Application/Pathway |
| Succinate Dehydrogenase (SDH) | Succinate | Fumarate | TCA Cycle, Electron Transport Chain |
| Succinyl-CoA Synthetase | Succinyl-CoA | Succinate | TCA Cycle |
| Lipase | This compound, Alcohol | Succinate monoester | Biotransformation, Chiral synthesis |
| Fumarate Reductase | Fumarate | Succinate | Anaerobic respiration, Succinic acid fermentation |
| Malate Dehydrogenase | Malate | Oxaloacetate | TCA Cycle, Succinic acid fermentation |
Bioconjugation and Protein Derivatization Using this compound
This compound is a widely used reagent in bioconjugation and protein modification. chemicalbook.com It reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues, but also with hydroxyl and thiol groups. mdpi.comresearchgate.netoup.com This reaction, known as succinylation, introduces a succinyl group, which converts the positively charged amino group into a negatively charged carboxyl group at neutral pH. mdpi.com This alteration of charge can significantly impact the protein's physicochemical properties. oup.com
Succinylation has been shown to improve the solubility, emulsifying properties, and foaming capacity of various proteins, including those from rice, soy, and mung bean. oup.comresearchgate.net The increased negative charge enhances electrostatic repulsion between protein molecules, preventing aggregation and increasing solubility. oup.com
In research, this compound and its derivatives are used to probe protein structure and function. mdpi.com By modifying specific amino acid residues, researchers can investigate their role in protein folding, stability, and enzymatic activity. For instance, succinylation was used to help elucidate the structure of porins, providing insights into their ion selectivity. mdpi.com Furthermore, this compound can be used as a linker in the creation of more complex bioconjugates, such as attaching other molecules like biotin (B1667282) or radiolabels to proteins for diagnostic or therapeutic purposes. acs.org
Biotechnological Production and Fermentation of Succinic Acid and its Anhydride Precursors
The biotechnological production of succinic acid is a promising alternative to traditional petrochemical-based methods, which often rely on the hydrogenation of maleic anhydride. frontiersin.orgunina.it Microbial fermentation using renewable feedstocks offers a more sustainable and environmentally friendly approach. aidic.it A variety of microorganisms, including both wild-type strains and genetically engineered organisms, have been investigated for their ability to produce succinic acid. mdpi.com
Prominent natural producers of succinic acid include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Basfia succiniciproducens, which are often found in the rumen of cattle. mdpi.comfrontiersin.org These bacteria can utilize a range of carbon sources, including glucose, glycerol (B35011), and xylose, to produce succinic acid under anaerobic conditions. aidic.it The fermentation process typically requires a supply of CO2, which is fixed by the microorganisms and incorporated into the succinic acid molecule. eeer.org
Different fermentation strategies have been developed to optimize succinic acid production, including batch, fed-batch, and continuous processes. nih.govresearchgate.net The choice of fermentation mode can significantly impact the final product titer, yield, and productivity. eeer.org For example, fed-batch fermentation allows for higher cell densities and product concentrations by avoiding substrate inhibition. eeer.org Following fermentation, downstream processing steps such as electrodialysis or precipitation are used to recover and purify the succinic acid. google.comgoogle.com
Table 3: Comparison of Different Fermentation Modes for Succinic Acid Production
| Fermentation Mode | Description | Advantages | Disadvantages |
| Batch | All nutrients are provided at the beginning of the fermentation. | Simple setup and operation. | Substrate inhibition, lower final product concentration. eeer.org |
| Fed-Batch | Nutrients are added incrementally during the fermentation. | Higher cell density and product concentration, avoids substrate inhibition. eeer.org | More complex operation and control. |
| Continuous | Fresh medium is continuously added while fermented broth is removed. | High productivity, consistent product quality. researchgate.net | Risk of contamination, strain instability. |
| Semi-Continuous | A portion of the fermentation broth is periodically replaced with fresh medium. | Combines advantages of batch and continuous modes. eeer.org | Can be complex to optimize. |
Genetic and Metabolic Engineering Approaches for Enhanced Succinate Biosynthesis
Genetic and metabolic engineering have been instrumental in developing microbial strains with enhanced succinic acid production capabilities. frontiersin.org The primary goal of these strategies is to redirect carbon flux towards the succinate biosynthesis pathway while minimizing the formation of competing byproducts. researchgate.net
In Escherichia coli, a commonly used host for metabolic engineering, several approaches have been successful. pnas.org One key strategy is to disrupt pathways that lead to the formation of other fermentation products like acetate, ethanol (B145695), and lactate. frontiersin.org Overexpression of key enzymes in the reductive TCA cycle, such as phosphoenolpyruvate (B93156) carboxylase (PPC) or pyruvate (B1213749) carboxylase (PYC), helps to channel more carbon towards oxaloacetate, a precursor of succinate. frontiersin.orgpnas.org Additionally, engineering the cofactor balance, specifically the NADH/NAD+ ratio, is crucial for maximizing the efficiency of the reductive pathway. jmb.or.krmdpi.com
In yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, similar strategies are employed. oup.comresearchgate.net Deletion of genes encoding succinate dehydrogenase (SDH) blocks the oxidative TCA cycle, leading to the accumulation of succinate. researchgate.netnih.gov To further enhance production, pathways for byproduct formation (e.g., ethanol) are often deleted, and heterologous genes, such as those for dicarboxylic acid transporters, may be introduced to facilitate the export of succinic acid from the cell. oup.comresearchgate.net Advanced tools like CRISPR-Cas9 have greatly accelerated the process of creating these complex genetic modifications in both bacteria and yeast. oup.com
Table 4: Genetic Engineering Strategies for Enhanced Succinate Production
| Host Organism | Genetic Modification | Effect on Succinate Production | Reference |
| Escherichia coli | Deletion of pyruvate-forming enzyme genes (ptsG, pykF, pykA) | Increased succinic acid production sevenfold. | researchgate.net |
| Escherichia coli | Overexpression of fdh (formate dehydrogenase) to increase NADH | Increased succinate titer. | jmb.or.kr |
| Saccharomyces cerevisiae | Deletion of SDH1 and SDH2 (succinate dehydrogenase genes) | Accumulation of succinic acid. | researchgate.net |
| Yarrowia lipolytica | Disruption of succinate dehydrogenase, introduction of fumarate reductase | Achieved high titer of succinic acid (111.9 g/L). | oup.com |
| Candida krusei | Integration of reductive TCA pathway, deletion of ethanol and glycerol synthesis pathways | Achieved high titer of succinic acid (109.5 g/L). | oup.com |
| Escherichia coli | Deletion of adhE and ldhA, overexpression of pyc | 25-fold increase in succinic acid production. | frontiersin.org |
Environmental Impact and Sustainability Aspects of Succinic Anhydride
Biodegradation and Environmental Fate of Succinic Anhydride-Based Products
Succinic anhydride (B1165640) itself readily hydrolyzes in the presence of water to form succinic acid. wikipedia.orgnih.gov This rapid hydrolysis, with a reported half-life of about 4.3 minutes at 25°C, is the primary expected fate of the compound in soil environments. nih.gov
The main interest in the environmental fate of this compound lies in the products derived from it, particularly the biodegradable polymer poly(butylene succinate) (PBS). matec-conferences.orgnih.gov PBS is an aliphatic polyester (B1180765) that shows promise as an eco-friendly alternative to conventional, non-biodegradable plastics. matec-conferences.orghengli.com Its biodegradability is attributed to the ester linkages in its backbone, which are susceptible to microbial attack. asm.orgeuroplas.com.vn
The biodegradation of PBS occurs through several mechanisms, including hydrolytic and enzymatic degradation. encyclopedia.pub
Hydrolytic Degradation: This process involves the cleavage of ester bonds by water. It tends to happen more quickly in amorphous regions of the polymer compared to crystalline domains. encyclopedia.pub The rate of hydrolysis is influenced by factors like pH, with acidic conditions (pH 2.0) leading to significantly higher weight loss compared to neutral conditions (pH 7.4). encyclopedia.pub
Enzymatic Degradation: Microorganisms such as bacteria and fungi secrete enzymes, like cutinases and lipases, that can break down the polymer chain. asm.orgnih.gov These enzymes hydrolyze the ester bonds, leading to the formation of smaller molecules like 1,4-butanediol (B3395766), 4-hydroxy n-butyrate, and succinic acid, which can then be assimilated by microorganisms. nih.gov
The rate and extent of PBS biodegradation vary significantly depending on the environmental conditions. In controlled compost environments at elevated temperatures (e.g., 58°C), PBS can achieve significant degradation, with studies showing up to 80% biodegradation in under 80 days. encyclopedia.pub However, in other environments, the process can be much slower. For instance, degradation in natural soil and marine environments is often reported to be minimal over shorter time frames. encyclopedia.pubmdpi.com Some studies have shown less than 5% weight loss for PBS after several weeks of immersion in seawater. mdpi.com
Research has identified various microbial species capable of degrading PBS and related polyesters, including strains of Bacillus, Alcanivorax, and Pseudomonas. asm.orgmdpi.com The type of polymer can influence the composition of the microbial community involved in its degradation. asm.org While PBS is considered biodegradable, its slower degradation rate compared to other biopolymers like polycaprolactone (B3415563) (PCL) under certain conditions is a subject of ongoing research. matec-conferences.orgasm.orgnih.gov
Life Cycle Assessment (LCA) of this compound Production and its Applications
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. For this compound and its derivatives like PBS, LCA provides critical insights into their sustainability profile compared to conventional, petroleum-based counterparts. researchgate.netcranfield.ac.uk
The production of this compound can follow two main routes: a petrochemical route, typically through the hydrogenation of maleic anhydride, and a bio-based route involving the fermentation of renewable feedstocks like sugars or glycerol (B35011). wikipedia.orgmdpi.com
Key Findings from LCA Studies:
Bio-based vs. Petrochemical: Multiple LCA studies have demonstrated that bio-based succinic acid production generally has a lower environmental impact, particularly in terms of greenhouse gas (GHG) emissions and non-renewable energy use (NREU), compared to the traditional petrochemical route. researchgate.netmdpi.comroquette.com The production of succinic acid from sugarcane juice, for example, could reduce environmental impacts by 70% to 99% compared to the fossil-based process. mdpi.com
Downstream Processing: Purification steps in the bio-based production process can be energy-intensive and contribute significantly to the environmental footprint. mdpi.com Research indicates that processes like low-pH yeast fermentation followed by direct crystallization can offer lower environmental impacts compared to other bio-based routes. researchgate.netroquette.com
Application in Bioplastics: When used to produce PBS composites, the resulting materials can show a favorable environmental profile compared to conventional plastics. An LCA of a hybrid PBS composite reinforced with natural fibers showed reductions in cumulative energy demand (40%), global warming potential (35%), and carcinogens (54%) compared to a glass fiber-reinforced polypropylene (B1209903) composite. core.ac.uk
Below is a data table summarizing comparative LCA findings for different succinic acid production routes.
| Production Route/Scenario | Key Environmental Impact Metric | Finding |
| Bio-based (Sugarcane) vs. Petrochemical | Overall Environmental Impact | 70-99% reduction in impacts for the bio-based route. mdpi.com |
| Bio-based (Lignocellulosic Biomass) vs. Petrochemical | Environmental Cost (Monetary Valuation) | Scenario 1 (using C-5 and C-6 sugars) had the lowest environmental cost at $1.48/kg, compared to $2.24/kg for the fossil-based route. researchgate.net |
| Bio-based (Corn) vs. Petrochemical | Greenhouse Gas (GHG) Emissions | Bio-based production shows significantly lower GHG emissions. researchgate.net |
| Hybrid PBS Composite vs. Glass Fiber/Polypropylene Composite | Global Warming Potential | 35% lower for the hybrid PBS composite. core.ac.uk |
| Hybrid PBS Composite vs. Glass Fiber/Polypropylene Composite | Cumulative Energy Demand | 40% lower for the hybrid PBS composite. core.ac.uk |
Green Solvents and Reaction Media in this compound Transformations
The principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. In the context of this compound chemistry, research has explored alternatives to traditional, often volatile and toxic, organic solvents.
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and are considered potential green solvents due to their low vapor pressure. They have been investigated as reaction media for various transformations involving this compound.
Cellulose (B213188) Modification: ILs like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been used as solvents for the succinoylation of cellulose, a process that grafts succinate (B1194679) groups onto the cellulose backbone. mdpi.comacs.orgnih.gov The IL acts as both a solvent for the typically insoluble cellulose and a catalyst for the reaction. mdpi.com
Starch Modification: The enzymatic synthesis of octenyl this compound (OSA) modified starch has been successfully carried out in ionic liquids, demonstrating their potential to replace traditional organic solvents in starch ester biosynthesis. nih.gov
Ester Synthesis: Imidazolium-based ionic liquids have been shown to function as dual solvent-catalysts for the esterification of α-tocopherol (Vitamin E) with this compound. rsc.org
Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that has been explored for polymer processing. Research has demonstrated the synthesis of octenylthis compound-modified cassava starch in supercritical carbon dioxide, highlighting its potential as a green reaction medium. researchgate.net
CO₂-Based Switchable Solvents: A novel and sustainable approach involves using a CO₂-based switchable solvent system. In one study, cellulose was efficiently dissolved and then derivatized with this compound in a system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfoxide (B87167) (DMSO) under a low pressure of CO₂. rsc.org The CO₂ reversibly reacts with the cellulose, enabling its dissolution and subsequent reaction under mild conditions. This system is considered more sustainable as the DBU is less toxic and more easily recoverable than components in other systems. rsc.org
Carbon Capture and Utilization Strategies Incorporating this compound Chemistry
Carbon Capture and Utilization (CCU) is a strategy aimed at capturing carbon dioxide (CO₂) emissions from industrial sources or the atmosphere and converting them into valuable products. geoengineeringmonitor.org Succinic acid and, by extension, this compound chemistry play a notable role in CCU, particularly through biological pathways.
The microbial fermentation route to produce succinic acid is a prime example of CO₂ utilization. frontiersin.orgmdpi.com During anaerobic fermentation by strains like Actinobacillus succinogenes or engineered Escherichia coli, one mole of CO₂ is fixed for every mole of succinic acid produced. frontiersin.orgfrontiersin.org This process effectively converts a greenhouse gas into a valuable platform chemical.
Strategies to Enhance CO₂ Utilization: Research is actively focused on improving the efficiency of CO₂ fixation in bio-succinic acid production. mdpi.comresearchgate.net
Feedstock Integration: Using waste biomass as the carbon source for fermentation simultaneously addresses waste management and sequesters CO₂. The fermentation of durian shell hydrolysate, for example, consumes 0.280–0.310 kg of CO₂ per kg of succinic acid produced. frontiersin.org
Process Integration: Biogas, which contains CO₂, can be used as the CO₂ source for the fermentation process. researchgate.net This integrates waste valorization (from anaerobic digestion) with chemical production. In one study, using raw biogas as the CO₂ supply for the fermentation of kitchen waste hydrolysate resulted in a succinic acid yield of 0.25 g per gram of glucose. researchgate.net
Advanced Bioreactor Systems: The development of specialized bioreactors, such as biofilm reactors or systems coupled with bioelectrochemical processes, aims to capture and deliver CO₂ to the microorganisms more efficiently. frontiersin.orgfrontiersin.org
By integrating CO₂ capture with the production of succinic acid, it is possible to create more sustainable and circular manufacturing processes, reducing greenhouse gas emissions while producing biodegradable materials and other valuable chemicals. mdpi.comfrontiersin.org
Advanced Analytical and Characterization Techniques for Succinic Anhydride
Spectroscopic Methods for Structural Elucidation and Purity Assessment of Succinic Anhydride (B1165640) and Derivatives (e.g., NMR, IR, Raman, Mass Spectrometry)
Spectroscopic techniques are fundamental in the study of succinic anhydride, offering detailed information about its chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. nih.govcdnsciencepub.com
¹H NMR: The proton NMR spectrum of this compound provides information about the hydrogen atoms within the molecule. hmdb.cachemicalbook.com For instance, in a deuterated solvent like D₂O, a predicted ¹H NMR spectrum can be generated. hmdb.ca Solvent effects can influence the chemical shifts in the NMR spectra of this compound. cdnsciencepub.com
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. For this compound, characteristic peaks for the carbonyl and methylene (B1212753) carbons are observed. nih.govrsc.org In the synthesis of cellulose (B213188) succinates, ¹³C NMR confirms the introduction of ester and acid functionalities with distinct peaks around 172.46 and 170.77 ppm, respectively. rsc.org
¹⁷O NMR: Oxygen-17 NMR can also be utilized for structural analysis. nih.gov
Application in Polymerization: In the synthesis of poly(lactic acid) (PLA) chain-extended with this compound, ¹H-NMR is used to investigate the structure of the resulting polymer. scientific.netresearchgate.net Similarly, in the production of amine-responsive polymers, ¹H-NMR helps to validate the grafting efficiency of this compound onto a PLA backbone. nih.gov
Infrared (IR) and Raman Spectroscopy are used to identify functional groups and study molecular vibrations.
IR Spectroscopy: this compound, being a saturated cyclic anhydride, exhibits two characteristic C=O stretching peaks in its IR spectrum, typically in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com The anhydride functional group also shows a C-O stretching peak. spectroscopyonline.com In the study of modified starches, the presence of a carboxylate signal around 1558 cm⁻¹ in the Fourier Transform Infrared (FT-IR) spectra confirms the product of esterification with octenyl this compound. scientific.net ATR-IR spectroscopy is another variant used for the characterization of this compound. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It has been used in conjunction with IR to study the vibrational spectra of deuterated this compound enantiomers. acs.org In situ Raman spectroscopy can be used to monitor the progress of reactions involving anhydrides, such as the mechanochemical Friedel–Crafts acylation. beilstein-journals.org
Mass Spectrometry (MS) is employed for determining the molecular weight and fragmentation patterns of this compound and its derivatives.
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a feasible method for the direct analysis of this compound. oup.comnih.gov It has been used to determine deuterium (B1214612) in this compound, although an isotope memory effect due to solute adsorption on the column was noted. oup.comnih.gov For the analysis of alkenyl this compound (ASA) in pulp and paper, GC-MS in selected-ion-monitoring (SIM) mode is recommended for reliable quantification, as it helps to avoid interference from resin acids. koreascience.kr
Derivatization for MS: To enhance volatility for mass spectrometry, the terminal amino group of amino acids and peptides can be blocked by reaction with this compound to form an N-succinyl derivative, which is then permethylated. nih.gov This method yields characteristic fragmentation patterns that are useful for sequence analysis. nih.gov
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been used to characterize persuccinated derivatives of cyclodextrins, revealing their structure and degree of substitution. mdpi.com
A summary of key spectroscopic data for this compound is presented below:
Table 1: Spectroscopic Data for this compound| Spectroscopic Technique | Key Findings | References |
|---|---|---|
| ¹H NMR | Provides information on proton environments, influenced by solvent. | cdnsciencepub.comhmdb.cachemicalbook.com |
| ¹³C NMR | Shows characteristic peaks for carbonyl and methylene carbons. | nih.govrsc.org |
| IR Spectroscopy | Exhibits two C=O stretching peaks (1870–1845 cm⁻¹ and 1800–1775 cm⁻¹) and a C-O stretch. | spectroscopyonline.com |
| Raman Spectroscopy | Complements IR data for vibrational analysis. | acs.orgbeilstein-journals.org |
| Mass Spectrometry (GC-MS) | Allows for direct analysis and isotopic determination, though potential for memory effects exists. | oup.comnih.gov |
Chromatographic Techniques for Separation, Quantification, and Reaction Monitoring of this compound (e.g., GC, HPLC)
Chromatographic methods are indispensable for separating this compound from complex mixtures, quantifying its concentration, and monitoring the progress of reactions.
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound.
Purity Determination: A method for rapidly measuring the purity of industrial this compound using gas chromatography with a flame ionization detector (FID) has been developed. google.com This method utilizes temperature programming to achieve separation. google.compatsnap.com
Derivatization: For the analysis of alkenyl this compound (ASA), derivatization is necessary for GC analysis. koreascience.kr Methods like silylation, methylation with diazomethane, and methylation during acid methanolysis have been evaluated. koreascience.kr
Challenges: A significant challenge in the GC analysis of this compound is the potential for an "isotope memory effect," where the solute strongly adsorbs onto the column, which can affect the accuracy of isotopic and quantitative measurements. oup.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound and its related compounds.
Separation from Succinic Acid: HPLC methods have been developed to separate this compound from succinic acid. sielc.comzodiaclifesciences.com One method uses a SHARC 1 hydrogen-bond column with acetonitrile (B52724) as the mobile phase and UV detection at 210 nm. sielc.com Another method employs a Zodiac HST HB column with a hydrogen-bonding mechanism. zodiaclifesciences.com
Reaction with Amines: Due to the hydrolysis of anhydrides in the presence of water, a common approach for HPLC analysis is to react the anhydride with an amine, such as benzylamine, to form a stable derivative that can be detected by UV. chromforum.org
Analysis of Derivatives: HPLC combined with mass spectrometry (HPLC-MS) is a powerful tool for analyzing derivatives. For instance, HPLC-APCI-MS has been used to identify isomers of octenylthis compound (OSA) and its corresponding acids in modified starch. researchgate.netnih.gov
Below is a table summarizing typical chromatographic conditions for this compound analysis:
Table 2: Chromatographic Conditions for this compound Analysis| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | References |
|---|---|---|---|---|---|
| GC | Non-polar capillary column | Nitrogen | FID | Purity determination | google.compatsnap.com |
| GC-MS | OV-17, OV-1 | - | MS | Isotopic analysis | oup.comnih.gov |
| HPLC | SHARC 1 hydrogen-bond | Acetonitrile | UV (210 nm) | Separation from succinic acid | sielc.com |
| HPLC | Zodiac HST HB | Acetonitrile | UV (210 nm) | Separation from succinic acid | zodiaclifesciences.com |
| HPLC-MS | C18 | Acetonitrile/Water with 0.1% TFA | DAD, APCI-MS | Analysis of OSA derivatives | researchgate.netnih.gov |
Thermal Analysis (TGA, DSC) of this compound-Containing Systems
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal properties and stability of materials containing this compound.
Polymer Characterization: In the study of poly(lactic acid) (PLA) chain-extended with this compound, DSC and TGA are used to examine the thermal properties of the resulting polymer. scientific.netresearchgate.net Similarly, for amine-responsive polymers created by grafting this compound onto PLA, DSC is used to characterize the changes in thermal properties after exposure to amines. nih.gov
Modified Starch Analysis: The thermal characteristics of octenyl succinate (B1194679) starch, produced by esterification with octenyl this compound (OSA), have been studied using TGA and DSC. scientific.net TGA revealed that the OSA-modified starch was thermally more stable than the native starch, with a 50% weight loss occurring at a higher temperature. scientific.net DSC results indicated an increase in the amorphous region after esterification. scientific.net
Poly(alkylene succinate)s: For a series of aliphatic polyesters based on succinic acid, TGA showed high thermal stability with maximum decomposition rates occurring between 420–430 °C. mdpi.com DSC was used to determine the glass transition (Tg) and melting (Tm) temperatures of these polyesters. mdpi.com
Cellulose Succinates: The thermal properties of cellulose succinates, synthesized in a CO2-based system, were investigated by DSC and TGA, revealing glass transition temperatures and high thermal stability. rsc.org
A summary of thermal analysis data for this compound-containing systems is provided below:
Table 3: Thermal Analysis of this compound-Containing Systems| Material | Technique | Key Findings | References |
|---|---|---|---|
| PLA chain-extended with this compound | DSC, TGA | Characterization of thermal properties. | scientific.netresearchgate.net |
| Octenyl succinate starch | TGA, DSC | Increased thermal stability and amorphous content compared to native starch. | scientific.net |
| Poly(alkylene succinate)s | TGA, DSC | High thermal stability (decomposition at 420–430 °C); determination of Tg and Tm. | mdpi.com |
| Amine-responsive PLA-g-SAh | DSC | Changes in thermal properties upon exposure to amines. | nih.gov |
| Cellulose succinates | DSC, TGA | Determination of glass transition temperatures and thermal stability. | rsc.org |
X-ray Diffraction and Advanced Crystallographic Studies of this compound Adducts
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of this compound and its adducts, providing insights into molecular packing and intermolecular interactions.
Crystal Structure of this compound: The crystal structure of this compound has been studied at various temperatures using single-crystal X-ray diffraction. nih.gov These studies have provided details on the temperature dependence of molecular libration tensors and have allowed for the analysis of intermolecular interactions, including unusually close molecule-molecule contacts. nih.gov this compound is known to form orthorhombic pyramidal or bipyramidal crystals. nih.gov
Diels-Alder Adducts: The structures of Diels-Alder adducts of anthracene (B1667546) derivatives with this compound have been confirmed by single-crystal X-ray diffraction. cellulosechemtechnol.roumich.edu This technique is essential for unambiguously determining the stereochemistry and conformation of these complex molecules. cellulosechemtechnol.ro
Modified Cellulose Nanocrystals: XRD is used to study the crystallinity of cellulose nanocrystals (CNCs) modified with this compound. mdpi.com The results indicate that the esterification reaction primarily occurs in the amorphous regions of the cellulose, and the crystalline pattern of the CNCs is largely preserved. mdpi.com
Polymer Crystallinity: In the context of polymers, XRD is used to investigate the crystallinity of materials like PLA chain-extended with this compound. scientific.netresearchgate.net
Coordination Polymers: X-ray structure analysis of a mixed-ligand complex of Co(II) with succinic acid and pyridine (B92270) revealed a one-dimensional coordination polymer structure. researchgate.net
In Situ and Operando Spectroscopic Investigations of this compound Reaction Mechanisms
In situ and operando spectroscopy allow for the real-time monitoring of chemical reactions involving this compound, providing valuable information about reaction intermediates, kinetics, and mechanisms.
Epoxide Carbonylation: The mechanism of the double carbonylation of epoxides to succinic anhydrides has been investigated using in situ IR spectroscopy. nih.gov These studies revealed that the reaction proceeds in two sequential, non-overlapping stages: the carbonylation of the epoxide to a β-lactone, followed by the carbonylation of the β-lactone to the this compound. nih.gov
Mechanochemical Reactions: The mechanism of mechanochemical Friedel–Crafts acylations involving anhydrides has been studied using in situ Raman spectroscopy. beilstein-journals.org This technique allows for the monitoring of the rapid complexation of the anhydride with the catalyst. beilstein-journals.org
Polymerization Monitoring: In situ FT-Raman spectroscopy has been used as a tool to monitor the ring-opening polymerization of lactide to form PLLA, which can then be coupled with this compound. qut.edu.au This provides a convenient and reliable method for obtaining information about the polymerization kinetics. qut.edu.au
Copolymerization Studies: In the copolymerization of propylene (B89431) oxide and this compound, the catalytic mechanism has been investigated, with techniques like MALDI-TOF-MS being used to identify key adducts formed during the reaction. nih.gov
Computational and Theoretical Studies of Succinic Anhydride
Quantum Chemical Calculations on the Electronic Structure and Reactivity of Succinic Anhydride (B1165640)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been extensively used to investigate the electronic structure and reactivity of succinic anhydride. These studies have provided a detailed understanding of its molecular geometry, vibrational frequencies, and electronic properties.
One of the fundamental aspects explored is the molecule's equilibrium structure. Theoretical calculations have been instrumental in determining that this compound possesses a planar heavy-atom equilibrium structure. researchgate.netrsc.org This planarity is a key factor influencing its reactivity and spectroscopic characteristics. Different levels of theory, such as B3LYP and MP2, have been employed to optimize the geometry of this compound. researchgate.netacs.org For instance, calculations at the B3LYP/6-311+G(d,p) level have been used to determine the geometries of transition states in its decomposition pathways. nycu.edu.tw The agreement between theoretically calculated structures and those determined via experimental techniques like gas-phase electron diffraction (GED) and microwave spectroscopy has been shown to be excellent, particularly when rovibrational corrections are applied to the theoretical data. researchgate.netrsc.org
The reactivity of this compound has also been a major focus of quantum chemical studies. The aminolysis reaction of this compound with methylamine, for example, has been investigated using DFT at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels, supplemented by higher-level ab initio calculations like MP2 and CCSD(T). acs.orgnih.gov These studies revealed that a concerted mechanism for the noncatalyzed reaction has a lower activation energy than a stepwise addition/elimination mechanism. acs.orgnih.gov Furthermore, the catalytic effects of a second amine molecule or an acid have been computationally explored, showing that a bifunctional acid-catalyzed stepwise mechanism is the most favorable pathway. acs.orgnih.gov
DFT calculations have also been used to study the interaction of this compound with other molecules, such as carbon dioxide. mdpi.com These calculations, performed at the B3LYP/6-31G level, identified thermodynamically stable complexes and calculated the coordination energy to be approximately -12 kJ/mol. mdpi.com
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the electronic transitions and reactivity of this compound and its derivatives. researchgate.netmdpi.com For instance, the photoelectron spectrum of this compound, supported by calculations, indicates that the n-orbital, an out-of-phase combination of the two carbonyl lone-pair orbitals, is the highest occupied orbital. cdnsciencepub.com
Table 1: Selected Quantum Chemical Methods and Their Applications in this compound Research
| Method | Basis Set | Application |
|---|---|---|
| DFT (B3LYP) | 6-31G(d), 6-311++G(d,p) | Investigating reaction pathways of aminolysis. acs.orgnih.gov |
| DFT (B3LYP) | 6-311+G(d,p) | Calculating geometries of decomposition transition states. nycu.edu.tw |
| MP2 | 6-31G(d), 6-311++G(d,p) | Single point energy calculations for aminolysis reaction. acs.orgnih.gov |
| CCSD(T) | 6-31G(d) | High-accuracy single point energy calculations. acs.orgnih.gov |
| DFT (B3LYP) | 6-31G | Investigating complexes with CO2. mdpi.com |
| Semi-empirical (PM3) | N/A | Exploring electronic structure and stability of derivatives. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions in Solution and Solid Phases
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in different environments, bridging the gap between static quantum chemical calculations and macroscopic experimental observations. These simulations provide detailed information about molecular motion, intermolecular interactions, and phase transitions.
In the solid phase, MD simulations have been used to study the crystalline state of this compound. By adapting existing crystal force fields, researchers have been able to simulate molecular motion and rotational diffusion as a function of temperature. nih.gov These simulations have successfully reproduced experimental data from X-ray diffraction, including the temperature dependence of molecular libration tensors. nih.gov The simulations also provide insights into the melting process, showing a sudden transition to the liquid state close to the experimental melting temperature. nih.gov The CLP-dyncry molecular dynamics program, for instance, has been tested on the this compound crystal at 298 K, showing good agreement with experimental radial distribution functions. researchgate.net
In the liquid phase and in solution, MD simulations have been employed to understand the aggregation process and interactions with solvents. Simulations of this compound in a nonpolar solvent have been used to study the dynamics of demixing and the initial stages of crystal nucleation. nih.gov The interactions of more complex systems, such as octenyl this compound (OSA) starch and chitosan (B1678972) electrostatic complexes at an oil-water interface, have also been investigated using MD simulations. acs.org These simulations demonstrated that the complexes have increased wetting stability and a higher adsorption rate at the interface compared to single-component systems. acs.org Similarly, MD simulations have been used to study the binding of lutein (B1675518) in a hydrogel composed of gelatin and OSA-modified starch. bohrium.com
The development of force fields is crucial for accurate MD simulations. A simple atom-atom force field with Lennard-Jones potentials and coulombic terms has been specifically fitted to reproduce experimental properties of pure alcohols and then used for mixtures with water, which can be a basis for simulating reactions of this compound in such media. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations in this compound Research
| System | Focus of Simulation | Key Findings |
|---|---|---|
| Crystalline this compound | Molecular motion, rotational diffusion, melting process. nih.gov | Reproduced experimental X-ray data; provided a kinetic picture of melting. nih.gov |
| This compound in Nonpolar Solvent | Aggregation, demixing, crystal nucleation. nih.gov | Elucidated the initial stages of phase separation and crystallization. nih.gov |
| OSA-Starch/Chitosan Complexes at Oil-Water Interface | Interfacial adsorption and assembly. acs.org | Complexes showed increased wetting stability and adsorption rate. acs.org |
| Lutein in Gelatin/OSA-Starch Hydrogel | Binding and interactions. bohrium.com | Investigated the molecular basis of lutein encapsulation. bohrium.com |
Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations
Computational modeling has been instrumental in elucidating the detailed mechanisms of various chemical transformations involving this compound. By mapping out potential energy surfaces and identifying transition states, these studies provide a step-by-step picture of how reactions occur.
The unimolecular decomposition of this compound has been studied at the G2M(CC2) and microcanonical RRKM levels of theory. nycu.edu.twfigshare.comnih.gov These studies predicted that the decomposition primarily occurs via a concerted fragmentation mechanism, leading to the formation of carbon monoxide, carbon dioxide, and ethylene (B1197577), with a calculated energy barrier of 69.6 kcal/mol. nycu.edu.twfigshare.comnih.gov Other potential decomposition pathways, such as those leading to ketene (B1206846) and a cyclic intermediate or the formation of maleic anhydride and dihydrogen, were found to have significantly higher energy barriers. nycu.edu.tw
The aminolysis of this compound has been a subject of several theoretical investigations. For the reaction with methylamine, density functional theory (DFT) calculations showed that a non-catalyzed concerted mechanism is energetically more favorable than a stepwise addition/elimination mechanism. acs.orgnih.gov The study also explored catalytic pathways, finding that a bifunctional acid-catalyzed stepwise mechanism, which proceeds through an eight-membered ring transition state, is the most favorable route. acs.orgnih.gov Similar studies on the reaction of this compound with benzocaine (B179285) and other amine-containing drugs have also been performed, analyzing the influence of the solvent and the amine structure on the reaction kinetics. researchgate.net The reaction of this compound with imines, known as the Castagnoli-Cushman reaction, has also been investigated computationally, with studies proposing a concerted mechanism involving the enol form of the anhydride. bas.bgunex.es
The hydrolysis of this compound has been modeled using the semi-empirical Austin Method 1 (AM1). nih.gov This study determined the reaction pathway to involve the hydrogen bonding of a water molecule to the ring, followed by the weakening of the C-O bridging bonds and subsequent ring-opening to form two carboxyl groups. nih.gov The activation barrier for this hydrolysis was calculated to be +47.7 kcal/mol. nih.gov
DFT calculations have also shed light on the mechanism of the esterification of α-tocopherol with this compound, catalyzed by either a histidine derivative or an imidazolium-based ionic liquid. nih.gov The calculations revealed that both catalytic reactions follow a consistent mechanism involving a rate-determining concerted nucleophilic substitution followed by a proton-transfer process. nih.gov The calculated free energy barriers were 15.8 kcal/mol for the histamine-catalyzed reaction and 22.9 kcal/mol for the ionic liquid-catalyzed reaction. nih.gov
Table 3: Calculated Activation Barriers for this compound Transformations
| Reaction | Method | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Unimolecular Decomposition (to CO + CO2 + C2H4) | G2M(CC2)//B3LYP/6-311+G(d,p) | 69.6 nycu.edu.twfigshare.comnih.gov |
| Esterification with α-tocopherol (Histamine catalyzed) | DFT | 15.8 nih.gov |
| Esterification with α-tocopherol (Ionic Liquid catalyzed) | DFT | 22.9 nih.gov |
| Hydrolysis | AM1 | 47.7 nih.gov |
Prediction of Spectroscopic Signatures for this compound Derivatives
Computational methods are widely used to predict various spectroscopic properties, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound and its derivatives, quantum chemical calculations have been employed to predict vibrational spectra (infrared and Raman). Ab initio and DFT calculations have been used to compute harmonic force fields and subsequently generate vibrational frequencies and intensities. acs.org For instance, the vibrational spectra of trans-dideuteriothis compound were calculated at the SCF, MP2, and DFT levels, showing good agreement with experimental infrared absorption spectra after applying anharmonic corrections. acs.org Such calculations also allow for the prediction of vibrational circular dichroism (VCD) spectra, which can be used to determine the absolute configuration of chiral derivatives. acs.orgacs.org A study on the hydrolysis of various cyclic anhydrides, including this compound, found a linear correlation between the calculated C-O asymmetric rocking vibration and the activation energy for hydrolysis, suggesting this could be an experimental indicator of reactivity. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application. While specific studies focusing solely on predicting the NMR spectra of a wide range of this compound derivatives are not prevalent in the search results, the general methodology is well-established. Machine learning models, for instance, are being developed to accurately predict 1H NMR chemical shifts for small molecules from their structure, which could be applied to this compound derivatives. researchgate.netresearchgate.net Computational prediction of NMR spectra has been crucial in structure revision of natural products and could be a valuable tool for characterizing novel succinates. researchgate.net
Electronic spectra, such as UV-Vis absorption, can also be predicted. The absorption spectrum of this compound shows a broad maximum around 220 nm, which has been attributed to the lowest π*←n transition based on computational analysis of its molecular orbitals. cdnsciencepub.com
Theoretical calculations are also essential for interpreting rotational spectra. By combining experimental microwave spectroscopy with high-level ab initio calculations, a highly accurate semi-experimental equilibrium structure of this compound was determined. researchgate.netrsc.org The theoretical calculations of rotational constants were vital for assigning the observed spectral lines, including those of various isotopologues. researchgate.netrsc.org
Table 4: Computational Prediction of Spectroscopic Properties for this compound and its Derivatives
| Spectroscopic Technique | Computational Method | Predicted Property | Application |
|---|---|---|---|
| Infrared (IR) & Raman | DFT, MP2, SCF | Vibrational frequencies and intensities. acs.org | Assignment of experimental spectra, structural analysis. acs.orgaip.org |
| Vibrational Circular Dichroism (VCD) | SCF | VCD intensities. acs.org | Determination of absolute configuration. acs.orgacs.org |
| Nuclear Magnetic Resonance (NMR) | Machine Learning, DFT | Chemical shifts. researchgate.netresearchgate.net | Structural elucidation of derivatives. mdpi.com |
| UV-Vis Absorption | Molecular Orbital Theory | Electronic transitions. cdnsciencepub.com | Interpretation of electronic spectra. cdnsciencepub.com |
| Microwave Spectroscopy | Ab initio (e.g., CCSD(T)) | Rotational constants. researchgate.netrsc.org | Determination of precise molecular structure. researchgate.netrsc.org |
Future Directions and Emerging Research Frontiers in Succinic Anhydride Chemistry
Integration of Succinic Anhydride (B1165640) in Nanomaterials Synthesis and Application
The functionalization of nanomaterials with succinic anhydride is a rapidly growing field of research, aiming to tailor the surface properties of these materials for specific applications. The introduction of this compound can impart new functionalities, such as carboxylic acid groups, which can enhance dispersibility, reactivity, and biocompatibility. mdpi.com
One notable area of research is the modification of cellulose (B213188) nanocrystals (CNCs) with this compound. mdpi.com This modification introduces carboxylic groups onto the surface of the CNCs, which can improve their thermal stability and compatibility with polymer matrices in nanocomposites. mdpi.comtechscience.com Research has shown that the degree of surface substitution can be controlled by adjusting reaction parameters such as time, temperature, and the molar ratio of reactants. mdpi.com This allows for the fine-tuning of the CNCs' properties for applications ranging from reinforcing agents in biodegradable polymers like polylactic acid (PLA) to components in advanced functional materials. techscience.com
This compound is also utilized in the surface functionalization of other nanomaterials, such as starch nanoparticles and iron oxide nanoparticles. oup.comresearchgate.net In the case of starch nanoparticles, modification with octenyl this compound (OSA) imparts amphiphilic properties, making them effective emulsifiers and encapsulating agents in the food industry. oup.comresearchgate.netconicet.gov.ar For iron oxide nanoparticles intended for biomedical applications, this compound can be used to introduce carboxyl groups on a polyethylene (B3416737) glycol (PEG) coating, providing sites for bioconjugation reactions. researchgate.net
| Nanomaterial | Modifying Agent | Key Findings | Application |
| Cellulose Nanocrystals (CNC) | This compound | Increased thermal stability and improved dispersion in polymer matrices. mdpi.comtechscience.com | Reinforcement in polymer nanocomposites. techscience.com |
| Starch Nanoparticles | Octenyl this compound (OSA) | Imparts amphiphilic properties, creating effective emulsifiers. oup.comresearchgate.net | Food industry as emulsifiers and encapsulants. researchgate.netconicet.gov.ar |
| Iron Oxide Nanoparticles | This compound | Introduces carboxyl groups for bioconjugation. researchgate.net | Biomedical applications, including drug delivery. researchgate.net |
| Kenaf Fiber | This compound | Improved hydrophobicity and compatibility with vinyl ester matrix. nih.gov | Enhanced functional properties of biocomposites. nih.gov |
Role of this compound in Continuous Flow Chemistry and Microreactor Technology
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. acs.orgbeilstein-journals.org this compound is finding increasing use within these advanced manufacturing platforms, particularly in the synthesis of pharmaceuticals and fine chemicals.
The use of this compound in flow chemistry allows for precise control over reaction conditions, which is crucial for managing the exothermicity of certain reactions, such as the hydrogenation of maleic anhydride to produce this compound itself. google.com Flow reactors can effectively dissipate the heat of reaction, preventing the formation of local hot spots and minimizing side reactions, thereby improving both the safety and selectivity of the process. google.com
| Technology | Application of this compound | Advantages |
| Continuous Flow Hydrogenation | Production of this compound from maleic anhydride. google.com | Improved temperature control, enhanced safety, higher conversion and selectivity. google.com |
| Multistep Continuous Synthesis | Synthesis of pharmaceutical intermediates. researchgate.net | Telescoping of reaction steps, reduced work-up, potential for automation. acs.orgresearchgate.net |
| Microreactors with Suspended Nanoparticles | Extraction of succinic acid. acs.org | Enhanced mass transfer. acs.org |
Exploration of this compound in Advanced Energy Storage and Conversion Devices
The quest for next-generation energy storage solutions has led to the exploration of novel electrolyte additives that can improve the performance and safety of batteries. This compound has emerged as a promising candidate in this domain, particularly for lithium-metal and sodium-ion batteries.
In lithium-metal anodes, the use of this compound as an electrolyte additive has been shown to promote the formation of a stable and uniform solid electrolyte interphase (SEI) on the lithium surface. rsc.org This modified SEI layer can effectively suppress the growth of lithium dendrites, which are a major cause of capacity fading and safety issues in lithium-metal batteries. rsc.org The complexation between lithium ions and this compound alters the solvation structure of the ions, leading to a higher overpotential for lithium deposition. rsc.org This, in turn, encourages the formation of more nucleation sites and smaller, smoother lithium deposits. rsc.org
Similarly, in sodium-ion batteries, this compound has been utilized as an electrolyte additive to enhance the cycling stability and power density of P2-type cathodes. chemrxiv.org The additive facilitates the formation of a protective cathode electrolyte interface, which mitigates electrolyte oxidation at high voltages. chemrxiv.org This results in reduced self-discharge, improved coulombic efficiency, and better performance at high current rates. chemrxiv.org this compound also helps to prevent the corrosion of the aluminum current collector. chemrxiv.org
| Battery Technology | Role of this compound | Key Performance Improvements |
| Lithium-Metal Batteries | Electrolyte additive. rsc.org | Suppresses dendrite growth, improves cycling stability and coulombic efficiency. rsc.org |
| Sodium-Ion Batteries | Electrolyte additive. chemrxiv.org | Enhances cycling stability, power density, and coulombic efficiency; reduces self-discharge. chemrxiv.org |
Novel Applications of this compound in Surface Functionalization and Coatings Technology
This compound's ability to react with hydroxyl groups makes it an excellent agent for the surface functionalization of various materials, leading to the development of advanced coatings with tailored properties.
A significant area of application is in the modification of bio-based materials. For example, the functionalization of lignin (B12514952), a complex polymer found in wood, with this compound can create novel thermosetting polyester (B1180765) coatings. polimi.itresearchgate.net This process involves the esterification of lignin's hydroxyl groups, followed by self-polyesterification at high temperatures to form a cross-linked network. researchgate.net The resulting coatings exhibit improved thermal stability, solvent resistance, surface hardness, and hydrophobicity compared to unmodified lignin. polimi.itresearchgate.net This approach offers a sustainable route to high-performance bio-derived coatings and adhesives. polimi.it
This compound is also used to modify other natural polymers like kenaf fiber and cellulose. The modification of kenaf fibers with this compound has been shown to improve their hydrophobicity and compatibility with polymer matrices in biocomposites. nih.gov In a similar vein, the surface modification of polyethylene with this compound has been explored to enhance its surface properties. acs.org The reaction of alkenyl this compound (ASA) with cellulose is a well-established, though still debated, method for paper sizing to increase water repellency. nih.gov
| Substrate | Purpose of Functionalization | Resulting Properties |
| Lignin | To create thermosetting polyester coatings. polimi.itresearchgate.net | Improved thermal stability, solvent resistance, hardness, and hydrophobicity. polimi.itresearchgate.net |
| Kenaf Fiber | To enhance compatibility in biocomposites. nih.gov | Increased hydrophobicity and adhesion to polymer matrix. nih.gov |
| Polyethylene | To alter surface properties. acs.org | Functionalized surface with potential for further modification. acs.org |
| Cellulose | Paper sizing to increase water repellency. nih.gov | Reduced water absorption. nih.gov |
Cross-Disciplinary Research Synergies Leveraging this compound as a Central Platform
The versatility of this compound positions it as a central platform molecule for fostering cross-disciplinary research synergies. Its application often spans multiple scientific and engineering fields, from polymer chemistry and materials science to biotechnology and sustainable engineering.
The production of succinic acid, the precursor to this compound, is a prime example of such synergy. While traditionally synthesized from maleic anhydride, there is a growing interest in bio-based production routes through the fermentation of renewable feedstocks. nih.gov This involves metabolic engineering of microorganisms to enhance the fixation of CO2, contributing to carbon sequestration goals. nih.gov The subsequent conversion of bio-succinic acid to this compound connects biotechnology with green chemistry and process engineering.
The development of functional materials based on this compound also requires a multidisciplinary approach. For instance, creating advanced coatings from succinylated lignin involves expertise in wood chemistry, polymer science, and materials engineering. polimi.it Similarly, the use of this compound in energy storage devices necessitates collaboration between electrochemists, materials scientists, and chemical engineers. rsc.orgchemrxiv.org The application of this compound-modified nanomaterials in medicine would further draw upon expertise in biology and pharmacology. researchgate.net The continued exploration of this compound's potential will undoubtedly rely on such cross-disciplinary collaborations to address complex societal and technological challenges.
Q & A
Q. What are the standard methods for synthesizing succinic anhydride, and how do reaction conditions influence yield and purity?
this compound is primarily synthesized via two routes: (1) dehydration of succinic acid under controlled temperature and vacuum conditions, and (2) catalytic hydrogenation of maleic anhydride using nickel catalysts at 120–180°C and hydrogen pressures of 0.5–4.0 MPa . The choice of catalyst, reaction temperature, and pressure significantly impacts yield and purity. For example, higher hydrogen pressures in the catalytic route reduce side reactions, while vacuum dehydration minimizes thermal degradation of succinic acid.
Q. How can researchers determine the solubility of this compound in organic solvents, and what thermodynamic models validate these measurements?
Solubility is measured using the analytical stirred-flask method across temperatures (278.15–333.15 K). Key solvents include acetone, acetonitrile, and ethyl acetate, with solubility increasing linearly with temperature (e.g., in acetone: 0.12 mol/L at 278.15 K vs. 0.98 mol/L at 333.15 K) . Data are correlated using the modified Apelblat equation and Buchowski–Ksiazaczak λh model, which account for temperature-dependent activity coefficients and intermolecular interactions .
Q. What experimental approaches are used to characterize this compound’s reaction thermodynamics, such as hydrolysis?
Hydrolysis enthalpy (ΔrH°) is determined via calorimetry, yielding ΔrH° = -58.2 kJ/mol for the reaction . Thermochemical data from NIST provide validated benchmarks for reaction feasibility and energy profiles .
Advanced Research Questions
Q. How do reaction parameters (time, molar ratio, temperature) affect the degree of substitution (DS) in polysaccharide esterification with this compound?
Optimization involves response surface methodology (RSM) or Plackett-Burman designs. For cellulose nanocrystals (CNC), DS increases with molar ratio (this compound:OH groups) and reaction time (e.g., DS = 0.14 at SA:OH = 2:1, 240 min), while temperature (70–110°C) has moderate effects . FTIR and XPS confirm ester bond formation, while TGA reveals thermal stability thresholds (e.g., >240 min reaction time reduces CNC degradation onset by 40°C) .
Q. What methodologies compare the efficacy of this compound versus other anhydrides (e.g., acetic) in surface modification?
Comparative studies use mechanical testing (tensile/flexural strength) and SEM/FTIR. For sludge-polymer composites, this compound treatment improves interfacial adhesion by 30% versus acetic anhydride, attributed to its bifunctional reactivity (esterification and crosslinking) .
Q. How can thermal degradation pathways of this compound-modified materials be analyzed?
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies decomposition products. For succinylated starch, mass fragments (m/z = 44, 18) correspond to CO₂ and H₂O from decarboxylation, with Tmax1 (~200°C) indicating anhydride evaporation and Tmax3 (~300°C) marking polymer backbone breakdown .
Q. What experimental strategies assess the impact of this compound on protein conformation and function?
Activity assays (e.g., interferon filtration) and structural analyses (circular dichroism, SDS-PAGE) are used. This compound modifies tyrosine and aliphatic hydroxyl groups, reducing hydrophobicity (e.g., 90% of interferon remains filterable post-treatment) and altering molecular radius/viscosity .
Q. How do biological and chemical synthesis routes for this compound compare in sustainability and scalability?
Biological routes via fermentation (e.g., using Actinobacillus succinogenes) produce succinic acid, which is dehydrated to the anhydride. This method reduces reliance on fossil fuels but requires optimization of fermentation yields (>80 g/L) and downstream purification. Chemical synthesis from maleic anhydride remains dominant due to higher purity (99.5%) and established industrial protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
